HBD and TPSA vs. N–H Analog
Methylation at N¹ eliminates the annular N–H hydrogen-bond donor present in the direct analog methyl 5-acetamido-1H-1,2,4-triazole-3-carboxylate (CAS 199291-94-6). This reduces the hydrogen-bond donor count from 2 to 1 and the computed topological polar surface area (TPSA) from 97.0 Ų to 86.1 Ų, while the XLogP3-AA remains unchanged at –0.3 [1]. A lower HBD count and smaller TPSA are statistically associated with improved passive membrane permeability in oral drug design guidelines (Lipinski / Veber rules).
N–H analog: HBD 2, TPSA 97.0 Ų
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 1; TPSA = 86.1 Ų; XLogP3-AA = –0.3 |
| Comparator Or Baseline | Methyl 5-acetamido-1H-1,2,4-triazole-3-carboxylate (N–H analog, CAS 199291-94-6): HBD = 2; TPSA = 97.0 Ų; XLogP3-AA = –0.3 |
| Quantified Difference | ΔHBD = –1 (50% reduction); ΔTPSA = –10.9 Ų (11.2% reduction); ΔXLogP3-AA = 0 |
| Conditions | Computed properties (PubChem 2021.05.07 release, XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
The reduced HBD count and TPSA indicate that the N¹-methyl compound is a more suitable starting point for CNS-penetrant or orally bioavailable lead series where excessive hydrogen-bonding capacity is detrimental.
- [1] PubChem Compound Summaries: CID 45089445 (target) and CID 647229 (N–H analog). Computed physicochemical properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-30). View Source
